molecular formula C7H4Cl2FNO B2492694 2,3-Dichloro-6-fluorobenzamide CAS No. 886497-63-8

2,3-Dichloro-6-fluorobenzamide

Cat. No.: B2492694
CAS No.: 886497-63-8
M. Wt: 208.01
InChI Key: ILPOFWUOAGTTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-fluorobenzamide: is an organic compound with the molecular formula C7H4Cl2FNO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and one fluorine atom at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3-Dichloro-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

2,3-Dichloro-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Reduction: 2,3-Dichloro-6-fluoroaniline.

    Oxidation: 2,3-Dichloro-6-fluorobenzoic acid.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

2,3-Dichloro-6-fluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and potential for diverse applications in various scientific fields .

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOFWUOAGTTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.